

A Technical Guide to N-Iodoacetyltyramine: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: **N-Iodoacetyltyramine**

Cat. No.: **B1204855**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a chemical reagent widely utilized in biochemical and pharmaceutical research. Its primary application lies in the specific modification of proteins and peptides, enabling their detection, quantification, and functional analysis. This technical guide provides an in-depth overview of the molecular properties of **N-Iodoacetyltyramine**, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Data

A clear understanding of the fundamental molecular properties of a reagent is crucial for its effective application in research. The key quantitative data for **N-Iodoacetyltyramine** are summarized below.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₁₀ H ₁₂ INO ₂ | [1] |
| Molecular Weight | 305.11 g/mol | [1] [2] [3] |
| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | [1] |
| CAS Number | 53527-07-4 | [1] [2] |

Mechanism of Action and Applications

N-Iodoacetyltyramine serves as a valuable tool for bioconjugation, the process of creating a stable covalent link between two molecules, at least one of which is a biomolecule. The iodoacetyl group of **N-Iodoacetyltyramine** is a potent electrophile that readily and selectively reacts with nucleophilic sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides.[\[1\]](#) This high degree of specificity makes it particularly useful for:

- **Radioiodination:** **N-Iodoacetyltyramine** is frequently used for labeling sulfhydryl-containing compounds with Iodine-125 (¹²⁵I), a radioisotope.[\[2\]](#)[\[4\]](#) This allows for highly sensitive detection and quantification of the labeled molecules in various assays.
- **Protein Structure and Function Studies:** By selectively modifying cysteine residues, researchers can identify their location within a protein and investigate their role in protein structure, enzyme activity, and protein-protein interactions.
- **Affinity Labeling:** The tyramine portion of the molecule can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues. This allows for initial binding to a protein's active site, positioning the reactive iodoacetyl group for covalent modification of a nearby cysteine residue. This technique is instrumental in identifying and characterizing amino acids at active or binding sites.

The alkylation reaction with **N-Iodoacetyltyramine** is significantly more efficient than with its chloroacetyl counterpart, making it a more effective labeling agent.[\[2\]](#)[\[4\]](#)

Experimental Protocol: Protein Labeling with N-Iodoacetyltyramine

This section provides a detailed methodology for the covalent labeling of a protein containing accessible cysteine residues using **N-Iodoacetyltyramine**.

Materials:

- Protein of interest with at least one accessible cysteine residue
- **N-Iodoacetyltyramine**
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
- Quenching Solution (e.g., 1 M DTT or β -mercaptoethanol)
- Desalting column or dialysis equipment
- Analytical equipment for protein concentration determination (e.g., spectrophotometer)
- Analytical equipment for confirming labeling (e.g., mass spectrometer, scintillation counter for ^{125}I)

Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
 - If the protein has been stored in a buffer containing thiol-containing reagents (like DTT or β -mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
- **N-Iodoacetyltyramine** Preparation:
 - Prepare a stock solution of **N-Iodoacetyltyramine** in a water-miscible organic solvent such as DMSO or DMF immediately before use. The concentration of the stock solution

will depend on the desired final molar excess of the labeling reagent.

- Labeling Reaction:

- Add a 10- to 20-fold molar excess of the **N-IodoacetylTyramine** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
- Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The incubation time and temperature can be optimized to achieve the desired labeling efficiency while minimizing protein degradation. The reaction should be performed in the dark to prevent potential degradation of the iodoacetyl group.

- Quenching the Reaction:

- To stop the labeling reaction, add a quenching solution containing a high concentration of a thiol-containing reagent (e.g., DTT to a final concentration of 10-20 mM). This will react with any unreacted **N-IodoacetylTyramine**.
- Incubate for 15-30 minutes at room temperature.

- Removal of Excess Reagent:

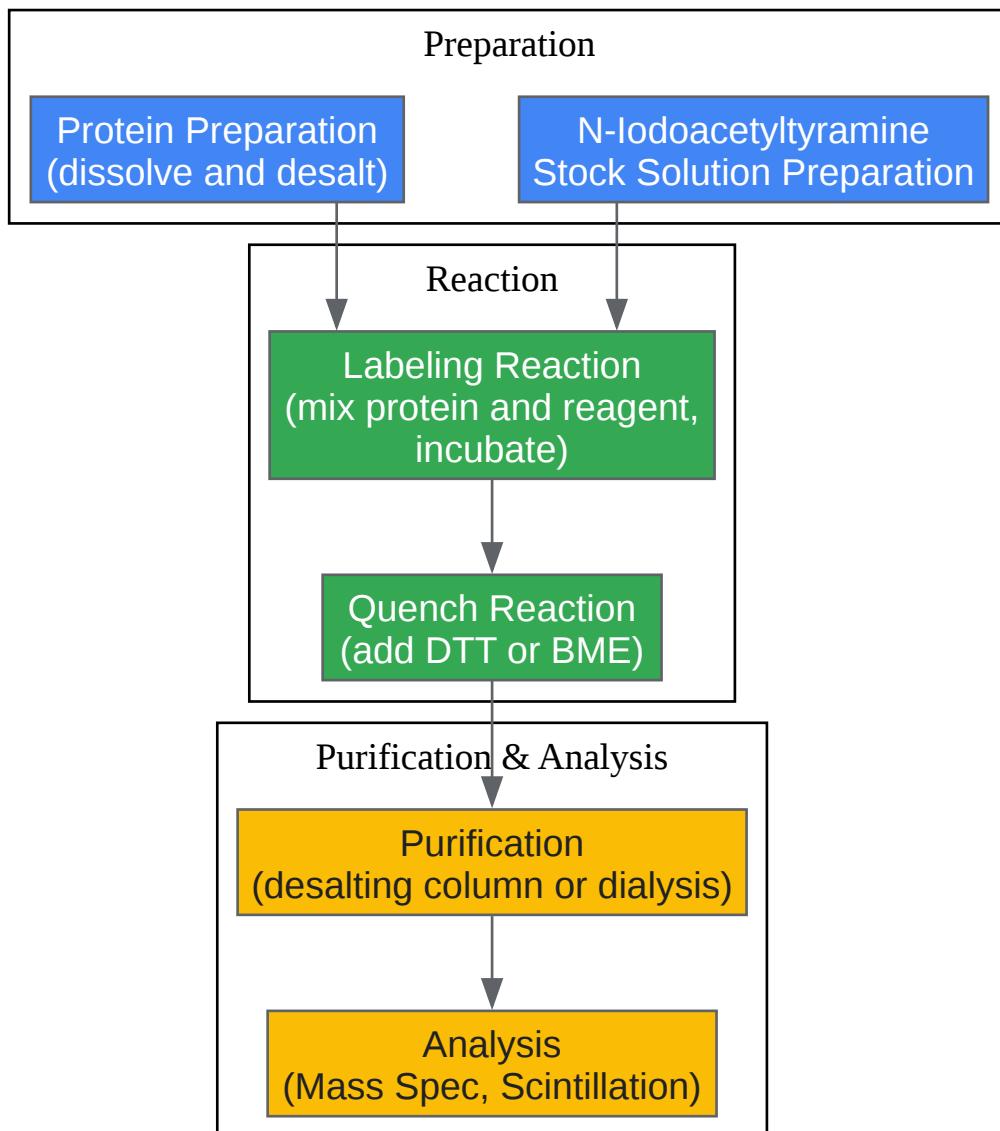
- Separate the labeled protein from unreacted **N-IodoacetylTyramine** and the quenching reagent. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

- Analysis and Quantification:

- Determine the concentration of the labeled protein using a standard protein assay.
- Confirm the successful labeling and determine the stoichiometry of labeling using techniques such as mass spectrometry. If a radiolabeled **N-IodoacetylTyramine** was used, the specific activity can be determined using a scintillation counter.

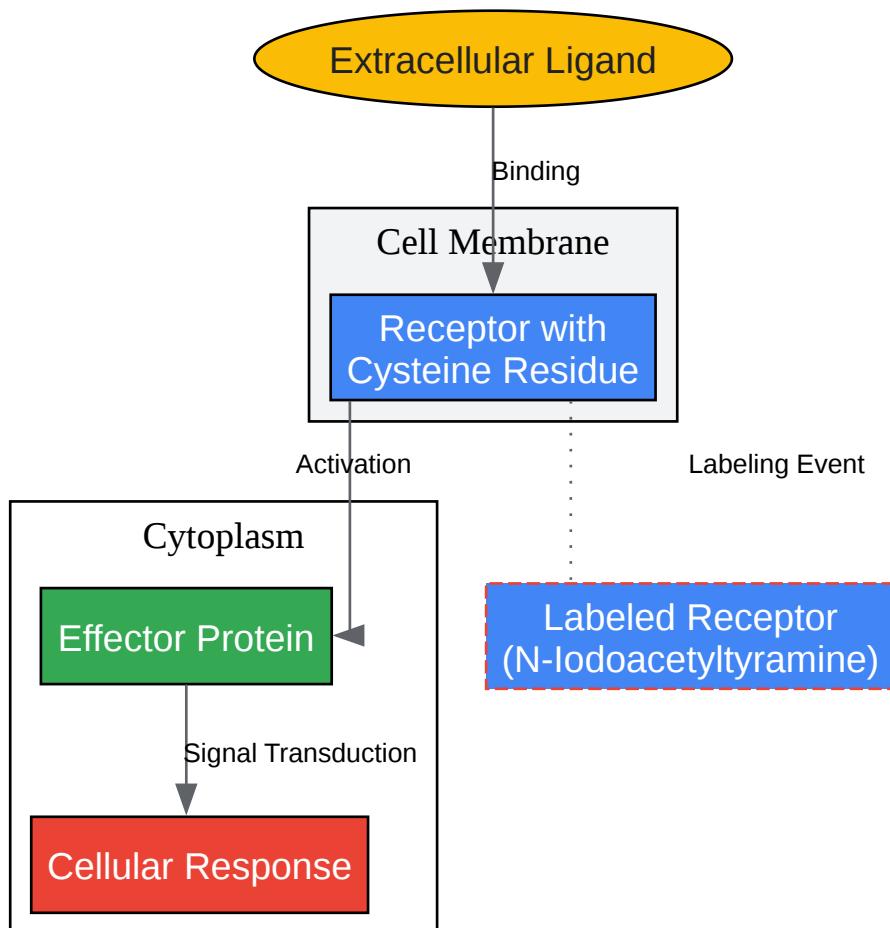
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol for protein labeling and a conceptual signaling pathway that could be investigated using this technique.



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Caption: Experimental workflow for protein labeling with **N-Iodoacetyltyramine**.



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